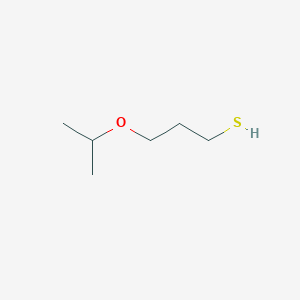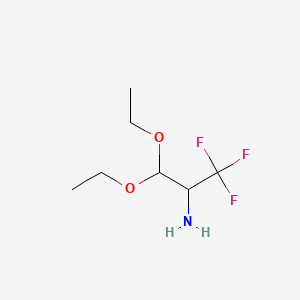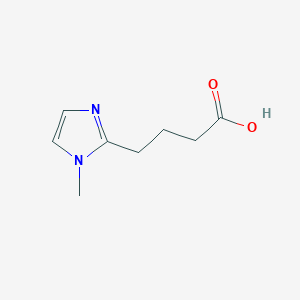
(2,5-Dibromopyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dibromopyridin-4-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2 It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 5th positions, and a methanamine group is attached to the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromopyridin-4-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the bromination of 4-pyridinemethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dibromopyridin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry
(2,5-Dibromopyridin-4-yl)methanamine is used as a building block in organic synthesis to create more complex molecules. It is valuable in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors or modulators of specific biological targets, such as enzymes or receptors .
Industry
The compound is used in the development of agrochemicals, dyes, and materials science. Its reactivity and functional groups make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (2,5-Dibromopyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atoms and methanamine group can interact with the active sites of these targets, leading to inhibition or activation of their functions .
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Dibromopyridin-4-yl)methanamine: Similar structure but with bromine atoms at the 2nd and 6th positions.
(3,5-Dibromopyridin-4-yl)methanamine: Bromine atoms at the 3rd and 5th positions.
(2,4-Dibromopyridin-5-yl)methanamine: Bromine atoms at the 2nd and 4th positions.
Uniqueness
(2,5-Dibromopyridin-4-yl)methanamine is unique due to the specific positioning of the bromine atoms and the methanamine group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and drug design that may not be achievable with other similar compounds .
Propiedades
Fórmula molecular |
C6H6Br2N2 |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
(2,5-dibromopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Clave InChI |
KCZWRUYFSMNWIX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)










![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)


